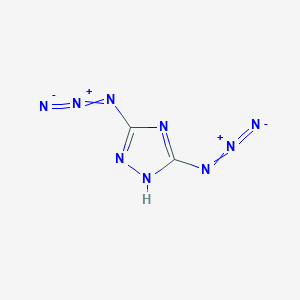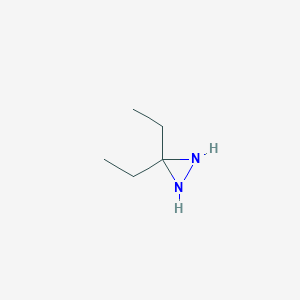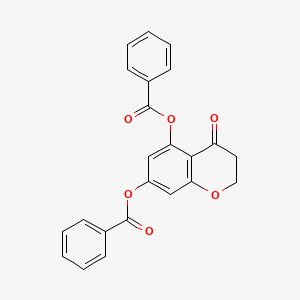
4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxochroman-5,7-diyl dibenzoate is an organic compound that belongs to the class of chroman derivatives It is characterized by the presence of a chroman ring system with two benzoate groups attached at the 5 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxochroman-5,7-diyl dibenzoate typically involves the esterification of 4-oxochroman-5,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for 4-Oxochroman-5,7-diyl dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxochroman-5,7-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form hydroxyl derivatives.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the chroman ring.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 4-Oxochroman-5,7-diyl dibenzoate is primarily related to its ability to interact with biological molecules through its chroman ring and benzoate groups. The chroman ring can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress. The benzoate groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Molecular targets may include enzymes involved in oxidative stress pathways and signaling molecules in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxochroman-8-carboxylic acid
- Methyl 4-oxochroman-7-carboxylate
- 4-Oxochroman-6-carboxylic acid
Comparison: 4-Oxochroman-5,7-diyl dibenzoate is unique due to the presence of two benzoate groups at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 4-Oxochroman-8-carboxylic acid and Methyl 4-oxochroman-7-carboxylate have different substitution patterns, leading to variations in their properties and applications .
Eigenschaften
CAS-Nummer |
54107-63-0 |
|---|---|
Molekularformel |
C23H16O6 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(5-benzoyloxy-4-oxo-2,3-dihydrochromen-7-yl) benzoate |
InChI |
InChI=1S/C23H16O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI-Schlüssel |
CSMBEBSGWVRGRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


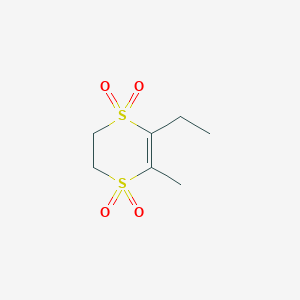
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
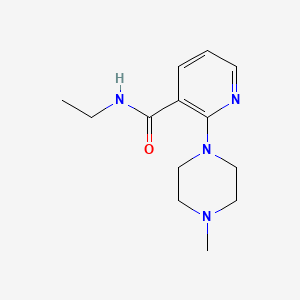
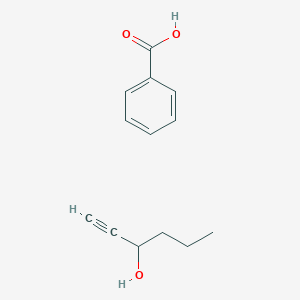
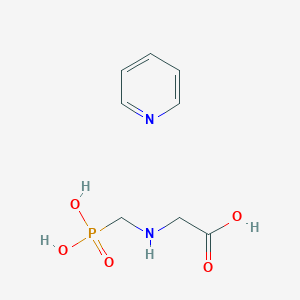
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
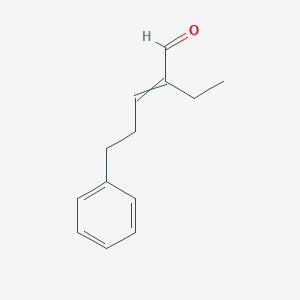

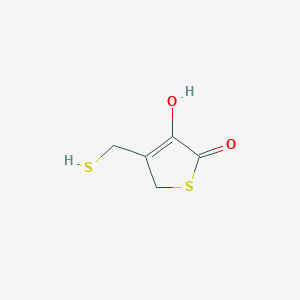
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
